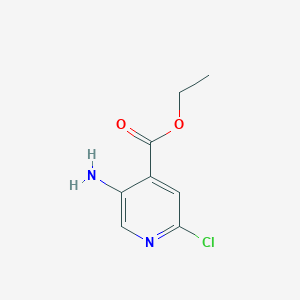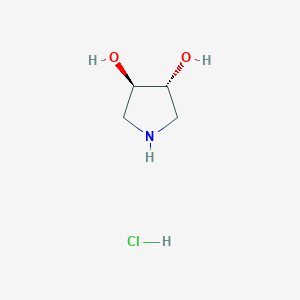![molecular formula C13H18BrNO B1398934 N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine CAS No. 1250066-86-4](/img/structure/B1398934.png)
N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine
Übersicht
Beschreibung
N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine is a chemical compound with the CAS Number: 1250066-86-4 . It has a molecular weight of 284.2 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BrNO/c1-15(13-5-7-16-8-6-13)10-11-3-2-4-12(14)9-11/h2-4,9,13H,5-8,10H2,1H3 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is an oil that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine and related compounds have been a subject of interest in various synthesis and characterization studies. For instance, the work by Senthamarai et al. (2018) discusses the synthesis of N-methyl- and N-alkylamines, highlighting their importance in life-science molecules and their roles in regulating activities (Senthamarai et al., 2018). Additionally, Kavanagh et al. (2013) describe the synthesis and characterization of N-methyl-3-phenyl-norbornan-2-amine, a compound closely related to the subject compound, emphasizing its significance in the field of research chemicals (Kavanagh et al., 2013).
Antimicrobial and Cytotoxic Activities
Research on derivatives of this compound has shown potential in antimicrobial and cytotoxic applications. Noolvi et al. (2014) explored the antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole, suggesting the biological potential of such compounds (Noolvi et al., 2014).
Molecular Structure and Spectral Analysis
The molecular structure and spectral analysis of compounds similar to this compound have been extensively studied. For example, Tamer et al. (2016) synthesized and characterized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, providing insights into its molecular structure and nonlinear optical properties (Tamer et al., 2016).
Catalysis and Chemical Reactions
The compound and its derivatives have applications in catalysis and chemical reactions. Studies like those by Zhao et al. (2010) on task-specific basic ionic liquids immobilized on mesoporous silicas demonstrate the catalyst efficiency of related compounds in Knoevenagel condensation (Zhao et al., 2010).
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-15(13-5-7-16-8-6-13)10-11-3-2-4-12(14)9-11/h2-4,9,13H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFLQIVXPXRQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1398853.png)
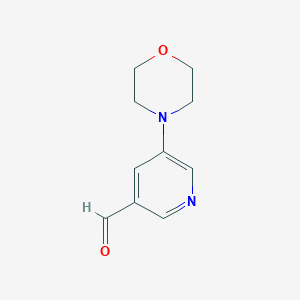
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398857.png)
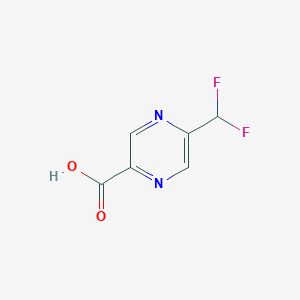
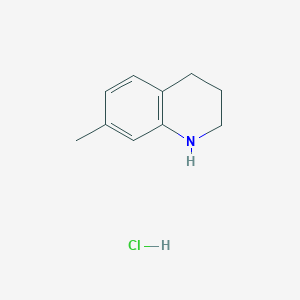
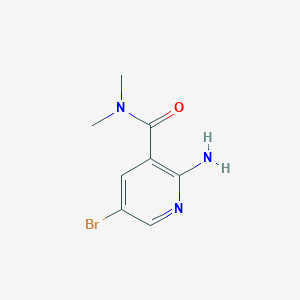
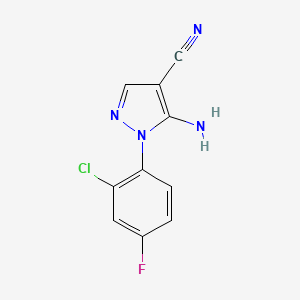
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)


